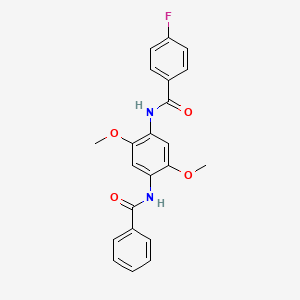

N-(4-benzamido-2,5-dimethoxyphenyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(4-benzamido-2,5-dimethoxyphenyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4/c1-28-19-13-18(25-22(27)15-8-10-16(23)11-9-15)20(29-2)12-17(19)24-21(26)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECYSOIWAKHRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-2,5-dimethoxyphenyl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-fluorobenzoic acid with 2,5-dimethoxyaniline to form an amide intermediate. This intermediate is then subjected to benzoylation using benzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of N-(4-benzamido-2,5-dimethoxyphenyl)-4-fluorobenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-2,5-dimethoxyphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-benzamido-2,5-dimethoxyphenyl)-4-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-benzamido-2,5-dimethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "N-(4-benzamido-2,5-dimethoxyphenyl)-4-fluorobenzamide" with structurally and functionally related compounds, emphasizing substituent effects, biological activities, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Insights:

Fluorine Substitution: Fluorine atoms in benzamide derivatives (e.g., 4-fluorobenzamide) improve metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, replacing fluorine with chlorine in "N-(4-chlorophenyl)-2,6-dichlorobenzamide" increases toxicity but reduces selectivity .

Methoxy Groups : The 2,5-dimethoxy substituents in the target compound likely enhance π-π stacking interactions with aromatic residues in enzyme active sites, as seen in similar methoxy-substituted benzamides .

Benzamido Functionality: The benzamido group (4-benzamido) may contribute to hydrogen bonding with biological targets, analogous to sulfonamide groups in "N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide," which show enhanced reactivity due to nitro and sulfonamide groups .

Heterocyclic Modifications : Compounds with fused heterocycles (e.g., thiadiazole in ) exhibit broader biological activities due to increased structural rigidity and interaction diversity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-benzamido-2,5-dimethoxyphenyl)-4-fluorobenzamide, and how can reaction conditions be optimized?

- Methodology : This compound can be synthesized via multi-step organic reactions, typically involving coupling of 4-fluorobenzoyl chloride with a substituted aniline precursor (e.g., 4-amino-2,5-dimethoxyphenyl benzamide). Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous dichloromethane under nitrogen atmosphere to minimize hydrolysis .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) at 0–5°C improve yield by reducing side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze and NMR spectra for diagnostic signals:

- Aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) confirm substitution patterns .

- NMR at δ -110 ppm verifies the fluorobenzamide moiety .

- X-ray crystallography : Use SHELXL for structure refinement. Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXTL software resolves ambiguities in bond lengths and angles, particularly around the fluorobenzamide group .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural characterization?

- Methodology :

- Discrepancy analysis : If NMR suggests a planar amide group but X-ray shows torsional strain, perform DFT calculations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries.

- Dynamic effects : Variable-temperature NMR (VT-NMR) can detect conformational flexibility in solution that static crystallographic data may miss .

- Validation : Cross-check with IR spectroscopy; amide C=O stretches (~1650 cm) should align with computational predictions .

Q. What experimental strategies are effective for evaluating the compound’s potential as a kinase inhibitor in cancer research?

- Methodology :

- Kinase assays : Use ADP-Glo™ assays to measure inhibition of recombinant kinases (e.g., EGFR, VEGFR) at varying concentrations (1–100 µM). IC values <10 µM indicate promising activity .

- Cellular models : Test cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays. Compare dose-response curves with positive controls (e.g., Erlotinib) .

- Structure-activity relationship (SAR) : Modify the fluorobenzamide or methoxy groups to assess impact on potency. Molecular docking (AutoDock Vina) predicts binding modes to kinase ATP pockets .

Q. How can researchers address low solubility in aqueous buffers during in vitro bioactivity studies?

- Methodology :

- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .

- Nanoparticle formulation : Encapsulate the compound in PEG-PLGA nanoparticles (emulsification-solvent evaporation method) to enhance bioavailability .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) via chemical modification, which hydrolyze in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.